

Allosteric inhibition of MAT2A by small molecules

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An in-depth technical guide for researchers, scientists, and drug development professionals on the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A) by small molecules.

Introduction: MAT2A as a Therapeutic Target

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are essential for maintaining cellular homeostasis, regulating gene expression, and controlling cell cycle progression.[2]

In many types of cancer, the expression and activity of MAT2A are deregulated.[4][5] A significant breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][6] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][7][8] This genetic vulnerability has made MAT2A a highly attractive target for the development of precision cancer therapies. Allosteric inhibitors, which bind to a site distinct from the enzyme's active site, offer a promising therapeutic strategy to modulate MAT2A activity.[4][8][9]

The Mechanism of Allosteric MAT2A Inhibition

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Allosteric inhibitors of MAT2A do not compete with the binding of its substrates, methionine or ATP.[4] Instead, they bind to a pocket at the interface of two MAT2A subunits.[10] This binding site overlaps with the binding site for the endogenous regulatory protein, MAT2B.[4][9]

The binding of an allosteric inhibitor induces a conformational change in the MAT2A enzyme, which leads to several key effects:

- Decreased Enzyme Turnover: The catalytic rate (Vmax) of the enzyme is reduced.[4][5][9]
- Altered Substrate Affinity: The affinity for the substrate methionine (Km) is often increased.[4]
 [5][9]
- Inhibition of Product Release: The release of the product, SAM, from the active site is hindered.[7][8][11]
- Increased Sensitivity to Product Inhibition: The enzyme becomes more sensitive to inhibition by its own product, SAM.[4]

A challenge in the development of early MAT2A inhibitors was the observation that their activity could be blunted by a cellular feedback mechanism that upregulates MAT2A gene expression. [1][5] However, more potent second-generation inhibitors have been developed that can overcome this challenge.[1][7]

Key Allosteric Inhibitors of MAT2A

Several small-molecule allosteric inhibitors of MAT2A have been developed. The table below summarizes the quantitative data for some of the most significant compounds.



| Compound Name | Biochemica I IC50 | Cellular IC50 (MTAP-/- cells) | Binding Affinity (Kd) | Key Characteris tics | Reference(s |
|---|---|--|--------------------------|--|------------------------------|
| PF-9366 | 420 nM | 1.2 μM (SAM synthesis inhibition) | 170 nM | First-in-class allosteric inhibitor. Cellular potency blunted by MAT2A upregulation. | [1][4][5][9][10] [12][13] |
| AG-270 | Potent (specific value not always stated) | Sub- micromolar | Not specified | Orally bioavailable, potent inhibitor that overcomes the feedback loop. Advanced to clinical trials. | [1][7][14] |
| Compound 30 (3H- pyrido[1,2- c]pyrimidin-3- one series) | High potency | Potent | Not specified | Favorable pharmacokin etic profile, demonstrated in vivo potency in a xenograft model. | [1] |
| Compound 28 (Arylquinazoli none series) | Not specified | 250 nM | Not specified | Orally bioavailable, showed anti- tumor response in an in vivo | [10] |



| | | | | xenograft model. | |
|----------|--------|--------------------------------|---------------|---|------|
| SCR-7952 | Potent | 34.4 nM (HCT116 MTAP-/-) | High affinity | Potent and selective, demonstrates synergistic effects with PRMT5 inhibitors. | [13] |

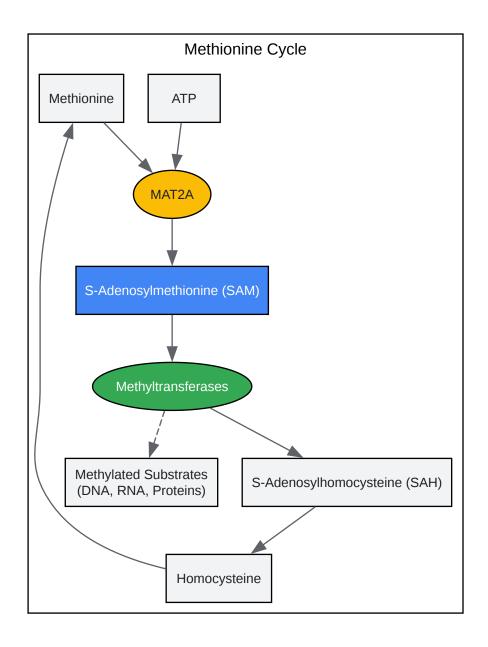
Signaling Pathways and Cellular Consequences

The inhibition of MAT2A has profound effects on cellular signaling, particularly in the context of MTAP-deleted cancers.

The Methionine Cycle

MAT2A is the rate-limiting enzyme in the methionine cycle, which is fundamental for the production of SAM.





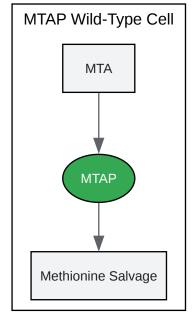
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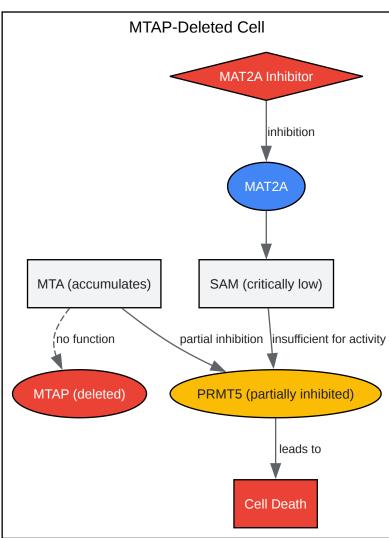
Caption: The central role of MAT2A in the Methionine Cycle.

Synthetic Lethality in MTAP-Deleted Cancers

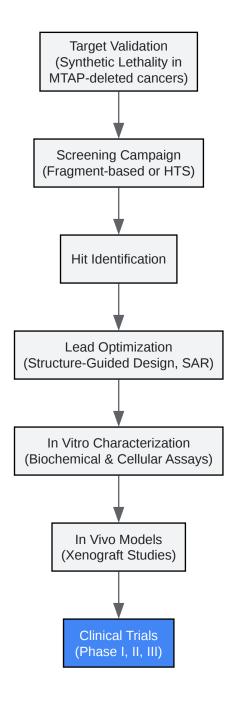
The therapeutic strategy of targeting MAT2A is primarily based on the concept of synthetic lethality in cancers with MTAP deletion.[1]











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